![molecular formula C10H10Cl2O3S B1363861 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one CAS No. 336195-38-1](/img/structure/B1363861.png)
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one
Übersicht
Beschreibung
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research applications. It is a potent inhibitor of chloride channels, which are important for the regulation of various physiological functions in the body. The purpose of
Wirkmechanismus
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one inhibits chloride channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, preventing chloride ions from passing through. 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to be a non-competitive inhibitor, meaning that it does not compete with chloride ions for binding to the channel.
Biochemische Und Physiologische Effekte
The inhibition of chloride channels by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has various biochemical and physiological effects. For example, inhibition of CFTR by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to reduce fluid secretion in the airways, which is beneficial for treating cystic fibrosis. Inhibition of VRAC by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to reduce cell migration and induce apoptosis in cancer cells. However, the inhibition of chloride channels by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one can also have negative effects, such as reducing the ability of cells to regulate their volume and disrupting ion homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one in lab experiments is its potency as a chloride channel inhibitor. 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to be a more potent inhibitor than other commonly used inhibitors such as NPPB and DPC. However, 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one also has limitations, such as its non-specificity for certain chloride channels and its potential to affect other cellular processes.
Zukünftige Richtungen
There are many future directions for 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one research. One area of interest is the development of more specific and selective chloride channel inhibitors. Another area of interest is the investigation of the role of chloride channels in various diseases and disorders, such as cancer, cystic fibrosis, and epilepsy. Additionally, the use of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been used in a variety of scientific research applications, including investigating the role of chloride channels in cellular physiology and pathology. It has been shown to inhibit various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has also been used to study the effects of chloride channel inhibition on cell migration, apoptosis, and autophagy.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)sulfonylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEDEKLRGULQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366285 | |
| Record name | 4-[(3,4-dichlorophenyl)sulfonyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one | |
CAS RN |
336195-38-1 | |
| Record name | 4-[(3,4-dichlorophenyl)sulfonyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



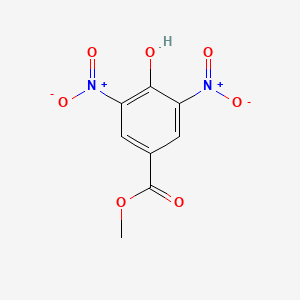
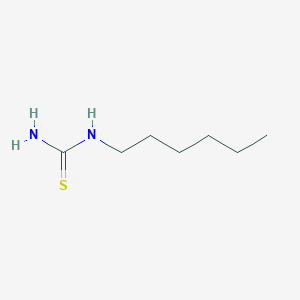
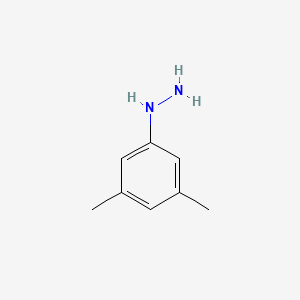
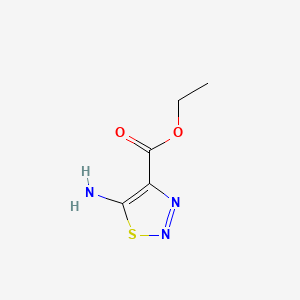
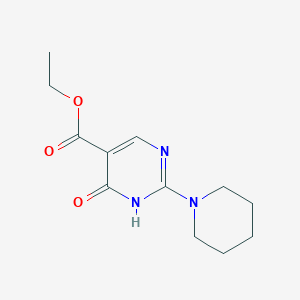
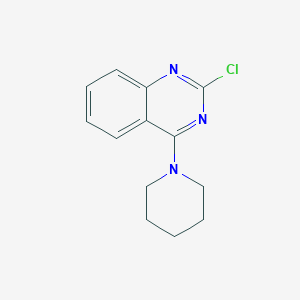
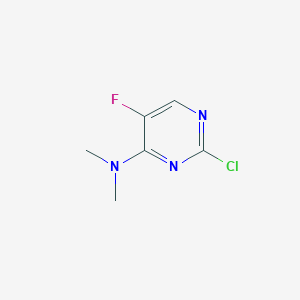
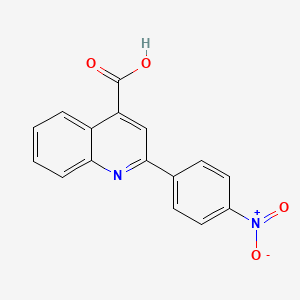
![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)
![2-(4-chlorophenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B1363805.png)
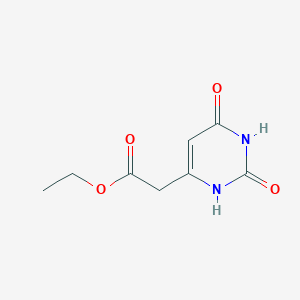
![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)
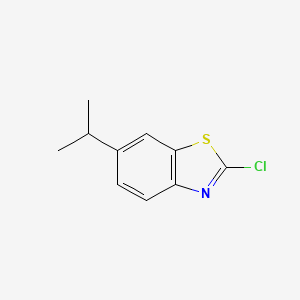
![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)